5-(2,4-Dimethylphenyl)picolinic acid

Overview

Description

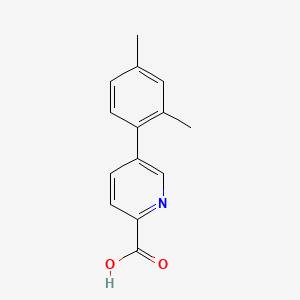

5-(2,4-Dimethylphenyl)picolinic acid: is an organic compound with the molecular formula C14H13NO2 . It is a derivative of picolinic acid, where the pyridine ring is substituted with a 2,4-dimethylphenyl group at the 5-position.

Mechanism of Action

Target of Action

The primary target of 5-(2,4-Dimethylphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound works by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Result of Action

The binding of this compound to ZFPs disrupts their function, which can have various molecular and cellular effects depending on the specific roles of the affected ZFPs . For instance, it has been shown to be an anti-viral in vitro and in vivo .

Biochemical Analysis

Biochemical Properties

It is known that picolinic acid, a related compound, can act as a chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body

Cellular Effects

Picolinic acid has been shown to exhibit antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus

Molecular Mechanism

Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function

Metabolic Pathways

Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethylphenyl)picolinic acid typically involves the reaction of 2,4-dimethylbenzyl chloride with picolinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: In organic synthesis, 5-(2,4-Dimethylphenyl)picolinic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for pharmaceutical research. It may be explored for its antimicrobial, antiviral, or anticancer properties, although specific studies are limited .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .

Comparison with Similar Compounds

Picolinic acid: The parent compound, known for its role in zinc transport and potential therapeutic applications.

2,4-Dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns, used in various chemical and pharmaceutical applications.

Uniqueness: 5-(2,4-Dimethylphenyl)picolinic acid is unique due to the combination of the picolinic acid moiety and the 2,4-dimethylphenyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Biological Activity

5-(2,4-Dimethylphenyl)picolinic acid is a compound derived from picolinic acid, characterized by the substitution of a 2,4-dimethylphenyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula . Its primary mechanism of action involves binding to Zinc Finger Proteins (ZFPs) . This interaction disrupts the normal function of ZFPs, which play critical roles in various cellular processes including gene expression and signal transduction. The binding alters their structural configuration, leading to downstream effects that can influence cellular behavior and response to stimuli.

Immunomodulatory Effects

Picolinic acid influences immune responses by enhancing macrophage activity. It has been reported to increase the expression of interferon-gamma (IFN-γ) dependent nitric oxide synthase (NOS) genes and macrophage inflammatory proteins (MIP) in vitro . Given the structural similarities, it is plausible that this compound may exhibit similar immunomodulatory effects.

Case Studies and Experimental Data

- Macrophage Activation : In vitro studies have demonstrated that high concentrations of picolinic acid can significantly enhance macrophage function. For instance:

- Antiviral Activity : Picolinic acid has shown antiviral effects at concentrations ranging from 1000 to 3000 μM against various viruses . While direct studies on this compound are lacking, these findings suggest a potential for similar activity.

- Antimicrobial Effects : Picolinic acid exhibits antimicrobial properties against Mycobacterium avium complex (MAC), enhancing the efficacy of antibiotics like clarithromycin and rifampin at concentrations between 2500–20000 μM .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Biological Activity | Mechanism |

|---|---|---|---|

| Picolinic Acid | Antiviral, Antimicrobial | ZFP Binding | |

| This compound | Potentially Antiviral/Antimicrobial | ZFP Binding |

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGLKUXHZFHPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680751 | |

| Record name | 5-(2,4-Dimethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226037-84-8 | |

| Record name | 5-(2,4-Dimethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.